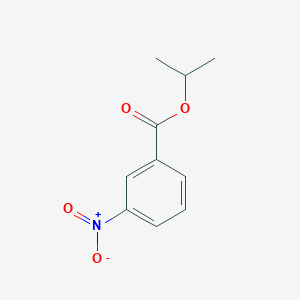
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a chemical compound with the molecular formula C14H15BrO3 It is a brominated derivative of chromanone, featuring a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane . Another approach includes the use of cerium ammonium nitrate for the cyclization of hydroxy olefins to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated chromanone derivatives.
Substitution: Formation of substituted chromanone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- 4-Bromotetrahydropyran
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3-yl)tetrahydropyran
Uniqueness
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is unique due to its specific brominated chromanone structure combined with a tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H15BrO3 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
6-bromo-2-(oxan-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2 |
Clave InChI |
MGBYSURBECMHAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


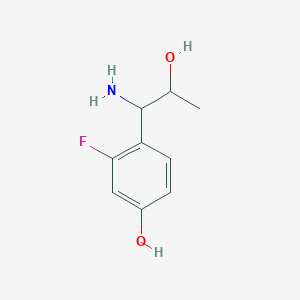
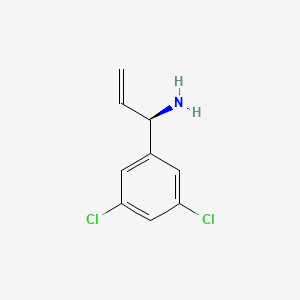
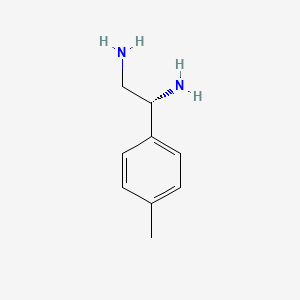
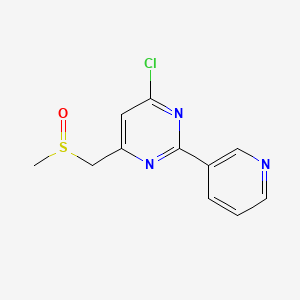


![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
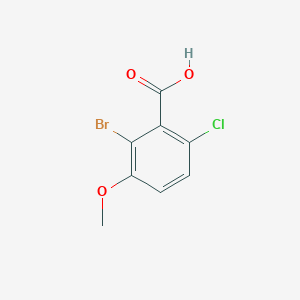
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
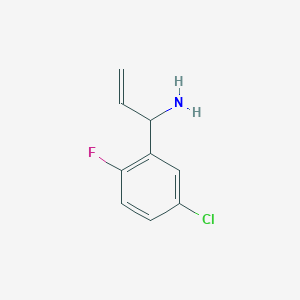
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
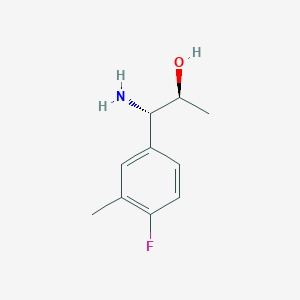
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)
